Cas no 2228579-43-7 (3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid)

3-(3-Bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid is a brominated thiophene derivative featuring a hydroxypropanoic acid moiety, making it a versatile intermediate in organic synthesis. Its key structural attributes include a reactive bromine substituent, which facilitates further functionalization via cross-coupling reactions, and a hydroxyl group that enhances solubility and derivatization potential. The methyl group at the 5-position contributes to steric stability, while the carboxylic acid functionality allows for further modifications, such as esterification or amidation. This compound is particularly valuable in pharmaceutical and materials chemistry, where its well-defined reactivity profile enables precise molecular design. Its balanced hydrophilicity and lipophilicity also make it suitable for applications requiring controlled solubility.
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid structure
2228579-43-7 structure
商品名:3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
CAS番号:2228579-43-7
MF:C8H9BrO3S
メガワット:265.124260663986
CID:5891579
PubChem ID:165674563

3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
    • 2228579-43-7
    • EN300-1916662
    • インチ: 1S/C8H9BrO3S/c1-4-2-5(9)8(13-4)6(10)3-7(11)12/h2,6,10H,3H2,1H3,(H,11,12)
    • InChIKey: WMNVOZSAZUXZLJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)SC=1C(CC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 263.94558g/mol
  • どういたいしつりょう: 263.94558g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 85.8Ų

3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1916662-5.0g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
5g
$3812.0 2023-06-01
Enamine
EN300-1916662-2.5g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
2.5g
$2071.0 2023-09-17
Enamine
EN300-1916662-10.0g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
10g
$5652.0 2023-06-01
Enamine
EN300-1916662-0.05g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
0.05g
$888.0 2023-09-17
Enamine
EN300-1916662-0.5g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
0.5g
$1014.0 2023-09-17
Enamine
EN300-1916662-0.25g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
0.25g
$972.0 2023-09-17
Enamine
EN300-1916662-1g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
1g
$1057.0 2023-09-17
Enamine
EN300-1916662-1.0g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
1g
$1315.0 2023-06-01
Enamine
EN300-1916662-0.1g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
0.1g
$930.0 2023-09-17
Enamine
EN300-1916662-5g
3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid
2228579-43-7
5g
$3065.0 2023-09-17

3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid 関連文献

3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acidに関する追加情報

3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid: A Novel Scaffold for Targeted Therapeutic Development

CAS No. 2228579-43-7 represents a structurally unique compound with potential applications in pharmaceutical research. This molecule, 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid, combines functional groups that enable both hydrophilic and hydrophobic interactions, making it a promising candidate for drug discovery. Recent studies have highlighted its role in modulating enzyme activity and cellular signaling pathways, which are critical for therapeutic interventions in chronic diseases.

The molecular framework of 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid features a thiophene ring substituted with bromo and methylthio groups, along with a hydroxypropanoic acid moiety. This combination of functional groups allows for diverse interactions with biological targets. The thiophene ring, known for its aromaticity and reactivity, provides a scaffold for further chemical modifications. The bromo substitution enhances the molecule's ability to engage in electrophilic reactions, while the methylthio group contributes to sulfur-based interactions that may influence pharmacokinetic properties.

Recent advancements in medicinal chemistry have demonstrated the utility of 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid in developing inhibitors for enzymes such as protein tyrosine phosphatases (PTPs). These enzymes play a pivotal role in regulating cellular signaling, and their dysregulation is linked to conditions like cancer and neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry reported that compounds with similar structural features exhibited potent inhibitory activity against PTP1B, a key target in metabolic syndrome research.

The synthesis of 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid involves a multi-step process that leverages transition metal-catalyzed coupling reactions. This approach enables precise functionalization of the thiophene ring, ensuring the retention of key chemical properties. Researchers have also explored asymmetric synthesis methods to enhance the stereochemical purity of the final product, which is critical for achieving optimal biological activity.

Pharmacological studies on 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid have revealed its potential as a modulator of ion channels. A 2024 preclinical study in ACS Chemical Biology demonstrated that this compound selectively inhibits voltage-gated sodium channels, suggesting applications in the treatment of neuropathic pain. The hydroxypropanoic acid moiety may contribute to the molecule's ability to interact with lipid membranes, enhancing its bioavailability.

Computational modeling has further supported the therapeutic potential of 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid. Molecular docking studies have identified specific binding sites on target proteins, providing insights into its mechanism of action. These findings are crucial for optimizing the compound's structure to improve potency and reduce off-target effects.

Emerging research in drug delivery systems has also explored the use of 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid as a component of prodrug formulations. By incorporating functional groups that undergo enzymatic cleavage in vivo, this compound could enhance its therapeutic efficacy while minimizing systemic toxicity. Such strategies are particularly relevant for targeting diseases with complex pathophysiology.

Environmental and safety considerations are integral to the development of compounds like 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid. While no hazardous properties have been reported, ongoing studies are evaluating its biodegradation pathways and long-term ecological impact. These assessments are essential for ensuring compliance with regulatory standards in pharmaceutical development.

Collaborative efforts between academia and industry are driving the exploration of 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid in therapeutic contexts. High-throughput screening technologies are being employed to identify novel applications, while synthetic biology approaches are being investigated to enable scalable production. These innovations are poised to accelerate the transition from bench to bedside for this promising scaffold.

As research continues to uncover the full potential of 3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid, its structural versatility and functional adaptability position it as a valuable tool in modern drug discovery. The integration of multidisciplinary approaches, from synthetic chemistry to computational biology, will be critical in realizing its therapeutic applications and addressing unmet medical needs.

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